![molecular formula C12H7N3O3S B589258 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene CAS No. 186792-87-0](/img/structure/B589258.png)
5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene
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Description
Scientific Research Applications
Ruthenium Catalyzed Reduction of Nitroarenes
This study discusses the use of ruthenium catalysts for the reduction of nitroarenes, which are chemical compounds related to 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene. The research highlights the efficiency of these catalysts in transforming nitroarenes to aminoarenes, indicating potential applications in chemical synthesis and pharmaceuticals (Watanabe et al., 1984).
Synthesis and Characterization of 3-cyano- and 3-nitroformazans
This paper details the synthesis of formazans, which are nitrogen-rich analogs of β-diketimine ligands. The study explores the structural and electronic properties of these compounds, which are significant for applications in coordination chemistry and potentially in materials science (Gilroy et al., 2008).
Nitration of 5-formyl-substituted 2-cyclopropylfurans and Thiophenes
In this research, the nitration process of 5-formyl-substituted thiophenes, similar to the compound , is studied. The findings provide insights into the chemical behavior of these compounds under nitration conditions, which is crucial for developing new synthetic methods in organic chemistry (Mochalov et al., 1980).
Molecular and Crystal Structures
The study of the crystal structure of a compound closely related to 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene provides insights into its molecular arrangement. This information is crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in material science and pharmaceuticals (Nesterov et al., 2000).
A New Synthesis of 4H-1,4-benzothiazine Derivatives
This paper discusses the synthesis of 4H-1,4-benzothiazine derivatives, a class of compounds that include 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene. Such research is important for developing new pharmaceuticals and advanced materials (Kobayashi et al., 2006).
Recyclization of Morpholinium
The research on recyclization of morpholinium compounds into 2-acylamino-5-amino-4-aryl-3-cyanothiophenes is significant in organic synthesis and pharmaceuticals. These findings contribute to the development of novel synthetic pathways and potential drug discovery (Rodinovskaya et al., 2002).
Molecular Electronic Device Applications
This study demonstrates the use of a molecule containing a nitroamine redox center, similar to 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene, in electronic devices. The findings are crucial for the development of molecular electronics, potentially leading to new types of electronic components (Chen et al., 1999).
properties
IUPAC Name |
5-formyl-2-(2-nitroanilino)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c13-6-8-5-9(7-16)19-12(8)14-10-3-1-2-4-11(10)15(17)18/h1-5,7,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNFCAMNWVNZNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(S2)C=O)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747829 |
Source
|
Record name | 5-Formyl-2-(2-nitroanilino)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene | |
CAS RN |
186792-87-0 |
Source
|
Record name | 5-Formyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186792-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formyl-2-(2-nitroanilino)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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